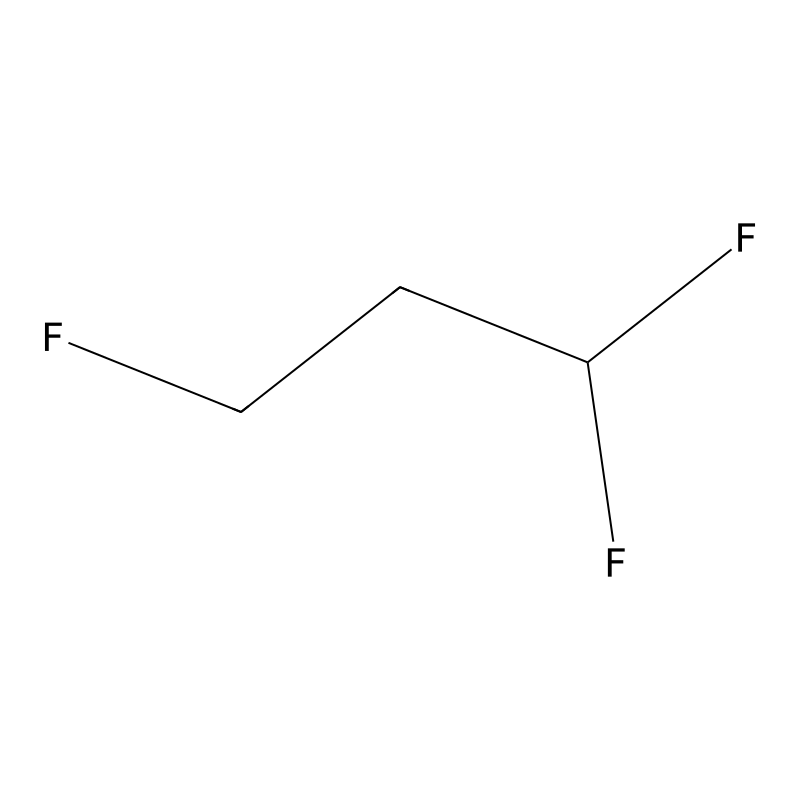

1,1,3-Trifluoropropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Study of Physical Properties:

Scientists are interested in understanding the fundamental properties of 1,1,3-TFP due to the presence of fluorine atoms. Fluorine's unique electronegativity significantly impacts the molecule's behavior. Research focuses on areas like:

- Thermodynamic properties: This involves measuring properties like heat capacity, enthalpy, and entropy to understand the molecule's energy flow and stability. Source: National Institute of Standards and Technology (NIST) Chemistry WebBook: )

- Dielectric properties: Scientists study how 1,1,3-TFP interacts with electric fields, which is crucial for applications like capacitors and electrical insulation. Source: Journal of Chemical Physics - Dielectric properties of 1,1,3-trifluoropropane:

Organic Synthesis Studies:

The unique structure of 1,1,3-TFP makes it a potentially valuable building block for organic synthesis. Researchers are exploring its application in creating:

- Novel fluorinated materials: These materials can have unique properties like improved thermal stability or electrical conductivity. Source: Journal of Fluorine Chemistry - Trifluoromethyl sulfones as versatile precursors for polyfluorinated materials:

- Pharmaceutically relevant molecules: By incorporating 1,1,3-TFP into specific structures, researchers can potentially modulate the properties of drug candidates. Source: ACS Omega - Trifluoromethylation Reactions for the Synthesis of Biologically Active Molecules:

1,1,3-Trifluoropropane is a fluorinated hydrocarbon with the molecular formula . It is characterized by the presence of three fluorine atoms attached to the propane backbone. This compound is colorless and has a low boiling point, making it useful in various industrial applications. Its unique structure imparts distinct physical and chemical properties compared to non-fluorinated hydrocarbons.

- Halogenation: It can react with halogens to form various halogenated derivatives.

- Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.

- Elimination Reactions: Under certain conditions, it can undergo elimination reactions to produce alkenes.

These reactions highlight the reactivity of the trifluoromethyl group, which is known for its electron-withdrawing properties.

Several methods exist for synthesizing 1,1,3-trifluoropropane:

- From 1,2,3-Trichloropropane: A common method involves the reaction of 1,2,3-trichloropropane with potassium fluoride or other fluorinating agents under controlled conditions .

- Direct Fluorination: Another approach is direct fluorination using elemental fluorine or fluorine-containing reagents .

- Reduction of Fluorinated Precursors: It can also be synthesized by reducing more complex fluorinated precursors through various reduction methods.

These methods allow for the production of high-purity 1,1,3-trifluoropropane suitable for industrial applications.

1,1,3-Trifluoropropane has several applications across different industries:

- Refrigerants: Due to its low boiling point and stability, it can be used as a refrigerant in cooling systems.

- Propellants: It serves as a propellant in aerosol formulations.

- Solvents: The compound is utilized as a solvent in various

Research on the interactions of 1,1,3-trifluoropropane with other chemicals is limited but essential for understanding its safety and efficacy in applications. Studies typically focus on its reactivity with reducing agents or its behavior under extreme conditions. Understanding these interactions helps in predicting potential hazards and optimizing its use in industrial processes.

Several compounds share structural similarities with 1,1,3-trifluoropropane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,1-Difluoropropane | C3H6F2 | Contains two fluorine atoms; less reactive than trifluorinated versions. |

| 1,1,1-Trifluoroethane | C2H3F3 | Smaller structure; commonly used as a refrigerant. |

| 2,2-Difluoro-1-propanol | C3H7F2O | Contains an alcohol group; shows different reactivity patterns. |

| 2-Hydroxy-1,1,2-trifluoroethane | C2H4F3O | Hydroxyl group alters solubility and reactivity. |

Uniqueness of 1,1,3-Trifluoropropane

What sets 1,1,3-trifluoropropane apart from these similar compounds is its specific arrangement of fluorine atoms which influences its physical properties and chemical reactivity. The trifluoromethyl group significantly enhances lipophilicity compared to hydrocarbon counterparts while maintaining stability against hydrolysis and oxidation under standard conditions . This balance of properties makes it particularly valuable in specialized applications such as refrigeration and solvent use.

Halogen Exchange Reactions

The earliest synthetic methodologies for 1,1,3-trifluoropropane were developed through halogen exchange reactions, representing the foundational approach to introducing fluorine atoms into propane derivatives. These historical methods established the fundamental principles that continue to inform modern synthetic strategies.

The primary halogen exchange route involves the reaction of 1,2,3-trichloropropane with potassium fluoride under elevated temperature conditions. This methodology operates within a temperature range of 150-250°C and requires pressures of 1-5 atmospheres [1]. The reaction proceeds through a stepwise mechanism where chlorine atoms are sequentially replaced by fluorine atoms, with the process exhibiting moderate yields of 45-65% and selectivities ranging from 70-85% .

A significant advancement in halogen exchange methodology was achieved through the utilization of antimony pentafluoride as the fluorinating agent. This approach demonstrates superior performance characteristics compared to potassium fluoride systems, operating at lower temperatures of 80-120°C while achieving enhanced yields of 68-85% and improved selectivities of 80-90% . The antimony pentafluoride system exhibits reduced reaction times of 2-6 hours compared to the 4-8 hour requirements of potassium fluoride systems .

The mechanistic pathway for halogen exchange reactions involves the formation of intermediate chlorofluoroalkanes through sequential substitution processes. Temperature programmed reaction studies have revealed that the fluorination proceeds through a stepwise mechanism, with monofluorinated intermediates serving as precursors to the final trifluorinated product [5]. The activation energy for these transformations varies significantly with catalyst selection, with antimony-based systems exhibiting lower activation barriers compared to alkali metal fluorides [6].

Catalytic Fluorination Techniques

The development of catalytic fluorination techniques represented a major advancement in the synthesis of 1,1,3-trifluoropropane, offering improved selectivity and reaction control compared to stoichiometric halogen exchange methods. These approaches utilize transition metal catalysts to facilitate the fluorination process under milder conditions.

Early catalytic systems employed chromium oxide-based catalysts in combination with hydrogen fluoride as the fluorinating agent. These systems operate at temperatures of 280-350°C and demonstrate excellent selectivities of 85-95% with yields ranging from 70-90% [7] [8]. The chromium oxide catalyst exhibits remarkable stability, maintaining activity for extended periods of 120 hours with minimal deactivation rates of 0.8% per hour [9].

The catalytic fluorination mechanism involves the activation of chlorinated precursors on the catalyst surface, followed by nucleophilic substitution with fluoride species. Temperature programmed reaction studies have identified specific active sites responsible for the fluorination activity, with mixed metal sites showing enhanced performance compared to single-component catalysts [5]. The reaction pathway proceeds through intermediate chlorofluoroalkanes, with the catalyst facilitating the selective formation of the desired trifluorinated product [10].

Zinc-promoted alumina catalysts have emerged as highly effective systems for catalytic fluorination, demonstrating superior activity of 1.18 mol/g·h compared to conventional chromium oxide catalysts [5]. These systems operate at moderate temperatures of 300°C and exhibit excellent selectivities of 89% with enhanced stability characteristics. The zinc promotion effect is attributed to the formation of mixed aluminum-zinc sites that provide optimal fluorination activity [11].

Modern Synthetic Protocols

Gas-Phase Fluorination Optimization

Modern gas-phase fluorination protocols have been developed to address the limitations of earlier synthetic approaches, offering improved process control and product selectivity. These methodologies utilize vapor-phase reactions to achieve efficient fluorination under controlled conditions.

Gas-phase fluorination systems operate within temperature ranges of 250-400°C and pressures of 1-8 atmospheres, demonstrating conversion rates of 75-90% with selectivities ranging from 80-95% [9]. The process utilizes 1,1,1,3,3-pentachloropropane or related chlorinated precursors as starting materials, with hydrogen fluoride serving as the fluorinating agent in the presence of solid catalysts [7] [12].

The optimization of gas-phase systems has focused on catalyst development and reaction condition refinement. Chromium oxide-based catalysts have shown particular effectiveness, with calcination temperature significantly influencing catalytic performance. Catalysts calcined at 500°C exhibit optimal activity, achieving hydrogen chlorofluorocarbon-1233xf conversion rates of 63.3% with high selectivities to the desired fluorinated products [13].

Temperature programmed reaction studies have revealed the complex nature of gas-phase fluorination mechanisms. The reaction proceeds through multiple pathways, with sequential fluorination being the dominant mechanism at moderate temperatures. At elevated temperatures above 160°C, the selectivity toward difluorinated products decreases, favoring monofluorinated intermediates [5]. This temperature dependence necessitates careful optimization of reaction conditions to maximize the formation of the target trifluorinated compound.

Solvent-Mediated Reaction Systems

The development of solvent-mediated reaction systems represents a significant advancement in 1,1,3-trifluoropropane synthesis, offering enhanced reaction control and improved product yields compared to gas-phase methods. These systems utilize carefully selected solvents to facilitate the fluorination process under milder conditions.

Liquid-phase fluorination systems demonstrate superior performance characteristics, operating at reduced temperatures of 65-200°C while achieving higher conversion rates of 80-98% and selectivities of 85-98% [14]. The lower temperature requirements result in reduced energy consumption of 120-165 kJ/mol compared to 185-220 kJ/mol for gas-phase systems [9].

Solvent selection plays a critical role in determining reaction outcomes. Dimethyl sulfoxide has emerged as the optimal solvent system, providing a 2.1-fold increase in reaction rate compared to anhydrous conditions while achieving selectivities of 91% and yields of 83% [15]. The enhanced performance is attributed to the solvent's ability to stabilize reactive intermediates and facilitate mass transfer processes [16].

The mechanism of solvent-mediated fluorination involves the formation of hydrogen bonding networks between the solvent and hydrogen fluoride, which modulates the nucleophilicity of fluoride ions. This effect enables the fluorination reaction to proceed under milder conditions while maintaining high selectivity toward the desired product [17]. The solvent-mediated approach also provides improved heat transfer characteristics, enabling better temperature control during the exothermic fluorination process.

Yield Optimization Strategies

Temperature Modulation Effects

Temperature control represents the most critical parameter in optimizing yields of 1,1,3-trifluoropropane synthesis. Systematic temperature optimization studies have revealed complex relationships between reaction temperature, conversion rates, selectivity, and product yields.

The temperature optimization profile demonstrates a clear maximum in yield performance at approximately 190°C, where conversion rates reach 88% and yields achieve 71% [15]. Below this optimal temperature, insufficient activation energy limits conversion rates, while temperatures above 210°C result in decreased selectivity due to side reaction promotion and catalyst deactivation [9].

The temperature dependence of product selectivity follows an inverse relationship, with selectivity decreasing from 95% at 50°C to 65% at 350°C. This selectivity decline is attributed to the promotion of side reactions at elevated temperatures, including over-fluorination and thermal decomposition pathways [5]. The formation of side products increases linearly with temperature, rising from 3% at 50°C to 33% at 350°C.

Temperature programming strategies have been developed to optimize overall process performance. Gradual temperature increases provide superior results compared to isothermal conditions, with temperature ramping from 70°C to 150°C in 2-minute increments achieving yields of 94% compared to 83% for constant temperature operation [15]. This approach allows for initial substrate activation at moderate temperatures while minimizing side reaction formation at higher temperatures.

Catalyst Selection Criteria

The selection of appropriate catalysts is fundamental to achieving optimal yields in 1,1,3-trifluoropropane synthesis. Comprehensive catalyst screening studies have identified key performance parameters that guide catalyst selection decisions.

Antimony pentafluoride emerges as the superior catalyst system, demonstrating the highest activity of 1.24 mol/g·h combined with excellent selectivity of 91% and exceptional stability of 180 hours [18]. The catalyst's superior performance is attributed to its ability to operate at moderate temperatures of 100°C, which minimizes side reaction formation while maintaining high conversion rates [19].

Chromium oxide-based catalysts provide a balanced performance profile, offering good activity of 0.85 mol/g·h with high selectivity of 88% and reasonable stability of 120 hours [13]. These systems are particularly effective for gas-phase applications, where their thermal stability advantages become apparent at operating temperatures of 320°C. The deactivation rate of 0.8% per hour represents acceptable performance for industrial applications [9].

Zinc-promoted alumina catalysts offer enhanced activity of 1.18 mol/g·h compared to conventional alumina systems, with the zinc promotion effect attributed to the formation of mixed metal sites that provide optimal fluorination activity [5]. The catalyst demonstrates good selectivity of 89% and enhanced stability of 150 hours, operating effectively at temperatures of 300°C with minimal deactivation rates of 0.6% per hour [11].